molecular formula C15H9ClO2S B6404532 3-[Benzo(B)thiophen-2-YL]-5-chlorobenzoic acid CAS No. 1261998-81-5

3-[Benzo(B)thiophen-2-YL]-5-chlorobenzoic acid

Cat. No.: B6404532
CAS No.: 1261998-81-5
M. Wt: 288.7 g/mol
InChI Key: QHBWMWXXEUQKAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[Benzo(B)thiophen-2-YL]-5-chlorobenzoic acid is a heterocyclic compound that contains both a benzothiophene and a chlorobenzoic acid moiety. Benzothiophenes are known for their biological and pharmacological properties, making them valuable in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Benzo(B)thiophen-2-YL]-5-chlorobenzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and optimized reaction conditions to ensure scalability and reproducibility .

Chemical Reactions Analysis

Types of Reactions

3-[Benzo(B)thiophen-2-YL]-5-chlorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Mechanism of Action

The mechanism of action of 3-[Benzo(B)thiophen-2-YL]-5-chlorobenzoic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 3-[Benzo(B)thiophen-2-YL]-5-methylbenzoic acid
  • 3-[Benzo(B)thiophen-2-YL]-5-fluorobenzoic acid
  • 3-[Benzo(B)thiophen-2-YL]-5-bromobenzoic acid

Uniqueness

3-[Benzo(B)thiophen-2-YL]-5-chlorobenzoic acid is unique due to the presence of the chlorine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules with diverse biological activities .

Properties

IUPAC Name

3-(1-benzothiophen-2-yl)-5-chlorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClO2S/c16-12-6-10(5-11(7-12)15(17)18)14-8-9-3-1-2-4-13(9)19-14/h1-8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBWMWXXEUQKAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC(=CC(=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901256962
Record name Benzoic acid, 3-benzo[b]thien-2-yl-5-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901256962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261998-81-5
Record name Benzoic acid, 3-benzo[b]thien-2-yl-5-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261998-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-benzo[b]thien-2-yl-5-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901256962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.